Acétaldoxime

Vue d'ensemble

Description

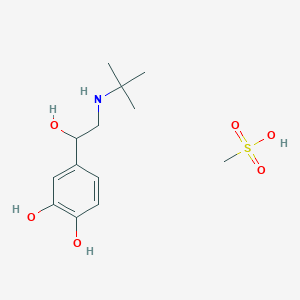

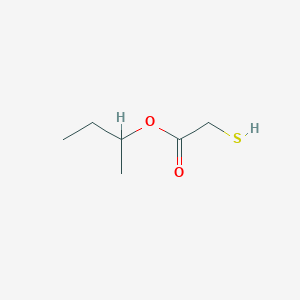

Acetaldoxime (also known as acetylhydroxylamine or acetoxyimine) is an organic compound with the formula CH3C(O)NHOH. It is a colorless, volatile liquid that is miscible with most organic solvents. Acetaldoxime is a versatile reagent used in organic synthesis and has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Synthèse de pesticides

L'acétaldoxime sert d'intermédiaire crucial dans la synthèse de divers pesticides. Sa réactivité permet la formation de composés plus complexes qui sont efficaces pour lutter contre les ravageurs. Le groupe oxime dans l'this compound peut subir d'autres réactions pour produire une gamme de molécules de pesticides, contribuant à la productivité et à la protection agricoles .

Production de glucosides cyanogénétiques

Dans le domaine pharmaceutique et biochimique, l'this compound est utilisée comme intermédiaire dans la production de glucosides cyanogénétiques. Ces composés sont importants dans le développement de médicaments et comme précurseurs potentiels pour la synthèse d'autres produits biochimiques précieux .

Applications chimiques pour chaudières

En raison de sa toxicité limitée et de ses fortes propriétés réductrices, l'this compound est appliquée comme produit chimique pour chaudière. Elle aide à éliminer l'oxygène des systèmes de chaudière, empêchant ainsi la corrosion et prolongeant la durée de vie des systèmes de chaudière .

Synthèse de chimie verte

L'this compound est synthétisée à l'aide de méthodes plus vertes, telles que le système TS-1/H2O2, qui est un processus plus respectueux de l'environnement. Cette méthode réduit la production de sous-produits de faible valeur et s'aligne sur les principes de la chimie verte, favorisant la durabilité dans la fabrication chimique .

Catalyseur dans les réactions chimiques

Le composé est utilisé comme catalyseur dans diverses réactions chimiques, notamment l'ammoximation de l'acétaldéhyde en son oxime. Cette réaction est importante dans la production d'intermédiaires pour une synthèse chimique ultérieure, mettant en évidence la polyvalence de l'this compound dans la catalyse de réactions industrielles essentielles .

Désoxydant dans les processus industriels

L'this compound fonctionne comme un nouveau type de désoxydant dans les processus industriels. Ses propriétés chimiques lui permettent d'éliminer efficacement l'oxygène de différents systèmes, ce qui est crucial pour maintenir l'intégrité et l'efficacité des opérations industrielles .

Safety and Hazards

Mécanisme D'action

Target of Action

Acetaldoxime is a simple oxime-containing compound that primarily targets chemical synthesis processes . It is used as an important intermediate in various industrial processes .

Mode of Action

The mode of action of Acetaldoxime involves the ammoximation of acetaldehyde to its oxime . In this process, ammonia (NH3) is first oxidized to hydroxylamine (NH2OH) by the TS-1/H2O2 system . Then, Acetaldoxime (CH3CH=NOH) forms after NH2OH reacts with acetaldehyde (CH3CHO) .

Biochemical Pathways

The biochemical pathway of Acetaldoxime involves the conversion of acetaldehyde to its oxime. This process is part of the ammoximation reaction, which is a key step in the synthesis of Acetaldoxime . The intermediate of this reaction is NH2OH instead of CH3CH=NH .

Pharmacokinetics

It is a clear, colorless to yellow liquid with a density of 0.97 g/cm³ . It is soluble in water (299 g/L) and ethanol , suggesting it could have good bioavailability.

Result of Action

The result of Acetaldoxime’s action is the formation of Acetaldoxime from acetaldehyde. This reaction is important in various chemical synthesis processes, where Acetaldoxime serves as an intermediate . It is especially notable for its commercial application as an intermediate in the production of pesticides and cyanogenic glucosides .

Action Environment

The action of Acetaldoxime is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the ammoximation of acetaldehyde to its oxime is affected by the temperature, the ratio of H2O2/acetaldehyde, and NH3/acetaldehyde . The reaction requires an alkaline environment provided by ammonia . The catalyst used in the reaction can be regenerated by calcination when the temperature exceeds a certain minimum value .

Analyse Biochimique

Biochemical Properties

Acetaldoxime is involved in the biosynthesis of IAA, a plant hormone that regulates many aspects of plant growth and development . The majority of Acetaldoxime is produced by CYP79B genes in Arabidopsis . It interacts with the cytochrome P450, CYP83B1, to the glucosinolate pathway .

Cellular Effects

The level of IAA, which is regulated by the flux of Acetaldoxime through CYP83B1, affects many cellular processes. These include cell division, cell differentiation, phototropism, root gravitropism, apical dominance, and vascular differentiation .

Molecular Mechanism

Acetaldoxime exerts its effects at the molecular level through its conversion to IAA. This involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

Acetaldoxime is involved in the metabolic pathways of IAA biosynthesis. It interacts with enzymes such as CYP79B and CYP83B1 .

Propriétés

| { "Design of the Synthesis Pathway": "Acetaldoxime can be synthesized by the reaction of acetaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate.", "Starting Materials": [ "Acetaldehyde", "Hydroxylamine hydrochloride", "Sodium carbonate" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water", "Add sodium carbonate to the solution", "Slowly add acetaldehyde to the solution while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated acetaldoxime", "Wash the precipitate with cold water and dry it" ] } | |

Numéro CAS |

107-29-9 |

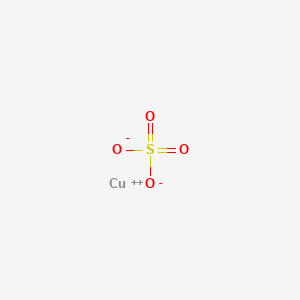

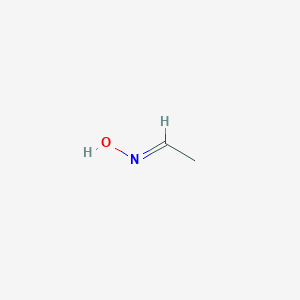

Formule moléculaire |

C2H5NO |

Poids moléculaire |

59.07 g/mol |

Nom IUPAC |

(NZ)-N-ethylidenehydroxylamine |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |

Clé InChI |

FZENGILVLUJGJX-IHWYPQMZSA-N |

SMILES isomérique |

C/C=N\O |

SMILES |

CC=NO |

SMILES canonique |

CC=NO |

Point d'ébullition |

115 °C |

Color/Form |

Needles Two crystalline modifications, alpha-form and beta-form |

Densité |

0.9656 at 20 °C/4 °C |

Point d'éclair |

Flash point < 22 °C |

melting_point |

45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |

Autres numéros CAS |

107-29-9 |

Description physique |

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |

Pictogrammes |

Flammable; Irritant |

Solubilité |

Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |

Synonymes |

acetaldehyde oxime acetaldoxime aldoxime |

Pression de vapeur |

7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Acetaldoxime?

A1: Acetaldoxime has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol. []

Q2: What spectroscopic data is available for Acetaldoxime?

A2: Extensive spectroscopic data, including microwave spectra, infrared (FTIR), and UV-Vis spectra, have been reported for both cis and trans isomers of Acetaldoxime. These studies provide insights into its structural properties, vibrational modes, and electronic transitions. [, , ]

Q3: Are there different isomeric forms of Acetaldoxime?

A3: Yes, Acetaldoxime exists as two geometrical isomers: cis-Acetaldoxime and trans-Acetaldoxime. These isomers differ in the spatial arrangement of the methyl group relative to the hydroxyl group across the carbon-nitrogen double bond. [, ]

Q4: What are the catalytic applications of Acetaldoxime?

A4: Acetaldoxime has shown promising applications in selective hydration reactions. It can act as a catalyst, alongside transition metal salts like nickel, zinc, cobalt, and manganese salts, to facilitate the conversion of nitriles to amides in aqueous solutions. [, ]

Q5: How does the structure of the nitrile influence its reactivity in Acetaldoxime-catalyzed hydration?

A5: Nitriles with electron-withdrawing groups exhibit higher reactivity in Acetaldoxime-catalyzed hydration. Additionally, heterocyclic nitriles with a heteroatom lone pair adjacent to the nitrile group show enhanced reactivity. []

Q6: Can Acetaldoxime be used in environmentally friendly chemical processes?

A6: Yes, Acetaldoxime's ability to catalyze nitrile hydration in water, using readily available and relatively benign transition metal salts, presents a greener alternative to traditional methods that often rely on harsh conditions or toxic reagents. [, ]

Q7: What is the role of Acetaldoxime in plant biology?

A7: Acetaldoxime, specifically Indole-3-acetaldoxime (IAOx), is a crucial intermediate in the biosynthesis of the plant hormone Indole-3-acetic acid (IAA), also known as auxin. [, , , , , , ]

Q8: How is IAOx synthesized in plants?

A8: In Arabidopsis, the primary route for IAOx synthesis involves the enzymes CYP79B2 and CYP79B3, which convert tryptophan to IAOx. [, , , , ]

Q9: Does the IAOx pathway for IAA biosynthesis occur in all plants?

A9: While prevalent in Arabidopsis and other crucifers, the IAOx pathway might not be universal. Studies suggest that rice, maize, and tobacco, lacking apparent CYP79B orthologues, might not utilize this pathway. []

Q10: Does IAOx have other roles in plants besides IAA biosynthesis?

A10: Yes, IAOx serves as a precursor for other important compounds in plants, including indole glucosinolates, which contribute to plant defense mechanisms, and camalexin, a phytoalexin with antifungal properties. [, , , ]

Q11: How do alterations in IAOx levels impact plant development?

A11: Disruptions in IAOx metabolism can significantly affect plant growth and development. For instance, mutations in genes involved in IAOx metabolism, such as SUR1 and CYP83B1, lead to an overproduction of auxin, resulting in characteristic developmental abnormalities like excessive root growth. [, ]

Q12: What is the significance of IAOx as a metabolic branch point?

A12: IAOx represents a key branching point in plant metabolism. Its metabolic fate is directed towards either the synthesis of IAA, indole glucosinolates, or camalexin, highlighting the intricate interplay between primary and secondary metabolic pathways. [, , ]

Q13: How does the plant regulate IAOx flux between different pathways?

A13: The regulation of IAOx flux is complex and not fully understood. Studies suggest that microRNAs, such as miR10515, might play a role in modulating IAOx levels and directing its flow towards IAA biosynthesis by suppressing genes involved in indole glucosinolate synthesis, like SUR1. []

Q14: How does Acetaldoxime react with nitric acid?

A14: Acetaldoxime undergoes oxidation in the presence of nitric acid, leading to the formation of nitrous acid (HNO2). This reaction is influenced by factors such as nitric acid concentration and temperature. []

Q15: Can Acetaldoxime be used in nuclear fuel reprocessing?

A15: Research suggests Acetaldoxime's potential as a salt-free reductant in nuclear fuel reprocessing. It can reduce neptunium (Np(VI)) and plutonium (Pu(IV)) ions at practical rates, making it a candidate for separating these elements from spent nuclear fuel. [, ]

Q16: What is the mechanism of Pu(IV) reduction by Acetaldoxime?

A16: Computational studies suggest that the reduction of two Pu(IV) ions by one Acetaldoxime molecule occurs in a stepwise manner. The first reduction involves hydrogen atom transfer, while the second, rate-determining step, proceeds via hydroxyl ligand transfer. []

Q17: How has computational chemistry been used to study Acetaldoxime?

A17: Computational methods, like density functional theory (DFT) and ab initio calculations, have been employed to investigate various aspects of Acetaldoxime, including its molecular structure, vibrational frequencies, electronic properties, and reaction mechanisms. [, ]

Q18: Have there been any structure-activity relationship (SAR) studies conducted on Acetaldoxime?

A18: While limited information is available specifically on Acetaldoxime, studies on related oxime compounds, such as those inhibiting alcohol dehydrogenase, suggest that structural modifications, particularly around the aldehyde moiety, can significantly influence their binding affinities and inhibitory potencies. []

Q19: What analytical methods are used to study Acetaldoxime?

A19: Various analytical techniques are employed to characterize and quantify Acetaldoxime. These include spectroscopic methods like FTIR and NMR, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), and mass spectrometry (MS). [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)